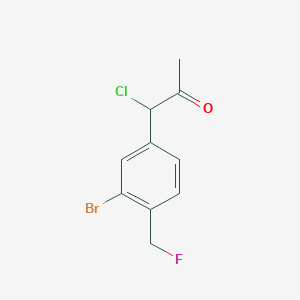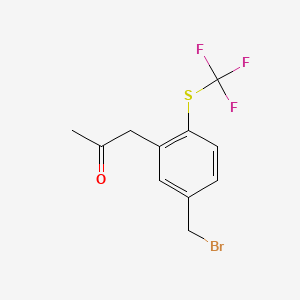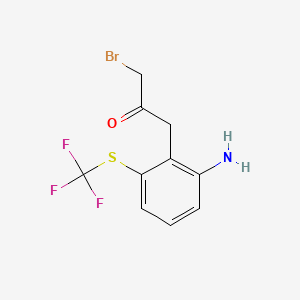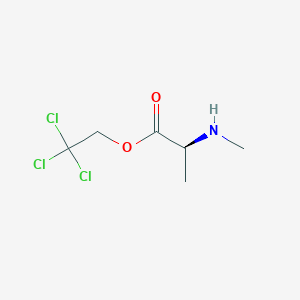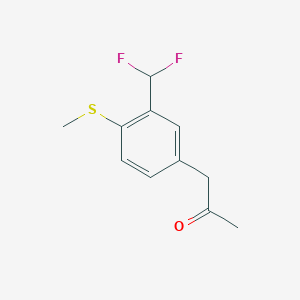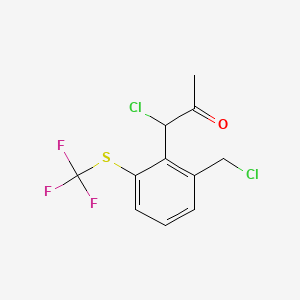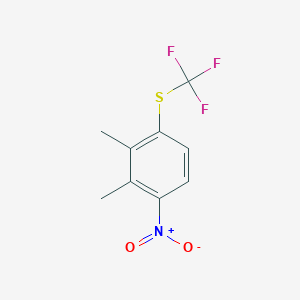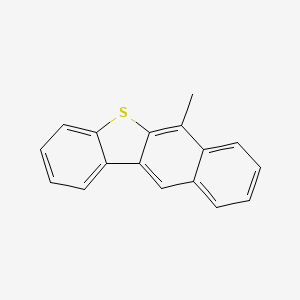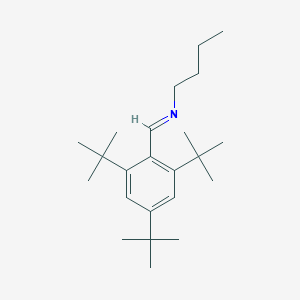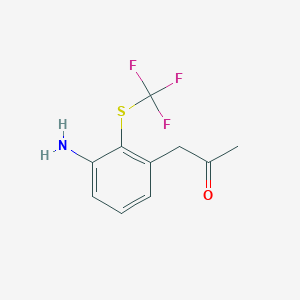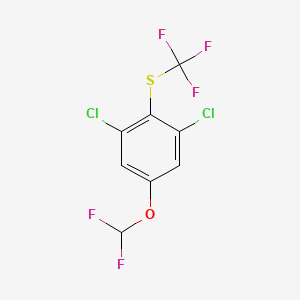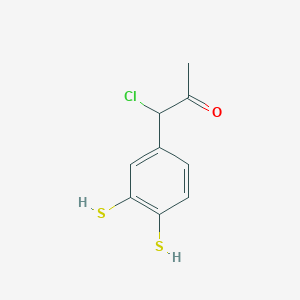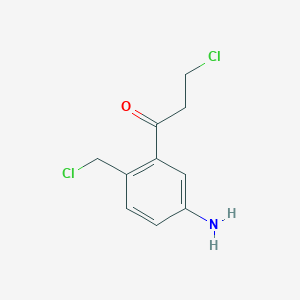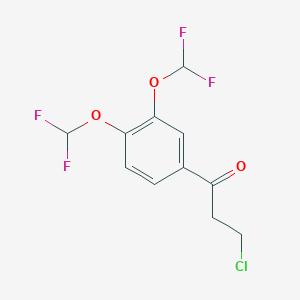
1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoromethoxybenzene and 3-chloropropanone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the 3,4-difluoromethoxybenzene, facilitating its nucleophilic attack on the carbonyl carbon of 3-chloropropanone.
Catalysts and Solvents: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction may be catalyzed by a phase-transfer catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
Pathways Involved: The pathways may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
1-(3,4-Difluorophenyl)-3-chloropropan-1-one: Similar structure but lacks the difluoromethoxy groups.
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one: Contains trifluoromethoxy groups instead of difluoromethoxy groups.
Uniqueness: 1-(3,4-Bis(difluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H9ClF4O3 |
|---|---|
Poids moléculaire |
300.63 g/mol |
Nom IUPAC |
1-[3,4-bis(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O3/c12-4-3-7(17)6-1-2-8(18-10(13)14)9(5-6)19-11(15)16/h1-2,5,10-11H,3-4H2 |
Clé InChI |
ISVZUILZCXOIPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCCl)OC(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


